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Compound of Interest

Compound Name: R-1 Methanandamide Phosphate

Cat. No.: B560355 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

R-1 Methanandamide Phosphate is a synthetic, water-soluble prodrug of (R)-

methanandamide (also known as AM356), a potent and metabolically stable analog of the

endocannabinoid anandamide. As a selective agonist for the cannabinoid receptor 1 (CB1),

(R)-methanandamide holds significant interest for therapeutic applications. This technical guide

provides a comprehensive overview of the current understanding of the pharmacokinetic profile

of R-1 Methanandamide Phosphate, focusing on its conversion to the active moiety, (R)-

methanandamide, and the subsequent absorption, distribution, metabolism, and excretion

characteristics of the active compound. This document also details relevant experimental

protocols and signaling pathways to support further research and development.

Physicochemical and Pharmacokinetic Properties
Due to its nature as a prodrug, the pharmacokinetic profile of R-1 Methanandamide
Phosphate is largely characterized by its rapid conversion to the active compound, (R)-

methanandamide. The available data on the physicochemical properties of the prodrug and the

qualitative pharmacokinetic parameters of the active metabolite are summarized below.

Table 1: Physicochemical Properties of R-1 Methanandamide Phosphate and (R)-

Methanandamide
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Property
R-1
Methanandamide
Phosphate

(R)-
Methanandamide
(AM356)

Reference(s)

Chemical Name

N-(2-phosphate-1R-

methylethyl)-5Z,8Z,11

Z,14Z-

eicosatetraenamide

N-(2-hydroxy-1R-

methylethyl)-5Z,8Z,11

Z,14Z-

eicosatetraenamide

[1]

Molecular Formula C23H40NO5P C23H39NO2 [1]

Molecular Weight 441.5 g/mol 361.6 g/mol [1]

Aqueous Solubility

High (>16,500-fold

increase over parent

compound at pH 7.4)

Low [2]

Receptor Selectivity -

Selective CB1 agonist

(Ki values of 17.9-28.3

nM for CB1 and 815-

868 nM for CB2)

[3][4]

Table 2: Qualitative Pharmacokinetic Profile of (R)-Methanandamide
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Parameter Description Reference(s)

Absorption

Following administration of the

prodrug, the active form, (R)-

methanandamide, is expected

to be systemically available.

Intravenous administration in

squirrel monkeys has been

studied. Intraperitoneal

administration in rats has also

been documented.

[5][6][7]

Distribution

Specific tissue distribution data

for (R)-methanandamide is not

readily available. As a lipophilic

compound, it is expected to

distribute into tissues.

Metabolism

(R)-methanandamide is

significantly more resistant to

hydrolysis by fatty acid amide

hydrolase (FAAH) compared to

anandamide, leading to a

longer duration of action. It

may interact with the

cytochrome P450 (CYP450)

enzyme system, potentially

affecting the metabolism of

other drugs.

[3][5][6][7]

Excretion

The routes and extent of

excretion for (R)-

methanandamide and its

metabolites have not been

detailed in the available

literature.

Half-life While specific quantitative data

is unavailable, qualitative

evidence points to a

[6]
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significantly longer half-life

than anandamide. In rats, the

motor-inhibiting effects of (R)-

methanandamide persisted for

up to 180 minutes, whereas

anandamide's effects were

absent after 60 minutes.

Note: Quantitative pharmacokinetic data such as Cmax, Tmax, AUC, clearance, and

bioavailability for (R)-methanandamide are not publicly available in the reviewed literature.

Signaling Pathways
(R)-methanandamide exerts its effects primarily through the activation of the CB1 receptor, a

G-protein coupled receptor (GPCR). The binding of (R)-methanandamide to the CB1 receptor

initiates a cascade of intracellular signaling events.

R-1 Methanandamide CB1 ReceptorBinds to Gi/o ProteinActivates

Adenylyl CyclaseInhibits

Ion Channels
(↑ K+, ↓ Ca2+)

Modulates

MAPK Pathway
(e.g., ERK)

Activates

↓ cAMP ↓ PKA

Cellular Response
(e.g., ↓ Neurotransmitter Release)

Click to download full resolution via product page

Caption: CB1 Receptor Signaling Pathway.

The metabolic pathway of (R)-methanandamide, while more stable than anandamide, is still of

importance. Its resistance to FAAH is a key feature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b560355?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


R-1 Methanandamide
Phosphate (Prodrug)

(R)-Methanandamide
(Active Drug)

Hydrolysis

Alkaline
Phosphatases

CYP450 EnzymesInfluences

Inactive MetabolitesMetabolism

FAAH (low affinity)

Drug-Drug
Interactions

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Rodent PK Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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